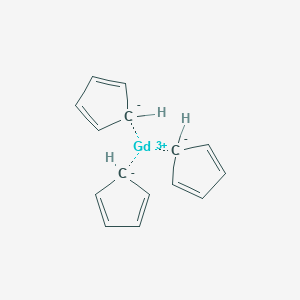
Tris(cyclopentadienyl)gadolinium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(cyclopentadienyl)gadolinium(III) is an organometallic compound with the formula [Gd(C5H5)3]. It is composed of a gadolinium ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique magnetic properties, making it valuable in various scientific research applications .
Vorbereitungsmethoden
The synthesis of Tris(cyclopentadienyl)gadolinium(III) typically involves the reaction of gadolinium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition. The product is then purified through sublimation or recrystallization .
Analyse Chemischer Reaktionen
Tris(cyclopentadienyl)gadolinium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or bromine, leading to the formation of gadolinium oxide and cyclopentadienyl halides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of gadolinium hydrides.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Characteristics
- Molecular Formula : C₁₅H₁₅Gd
- Molecular Weight : 352.54 g/mol
- Melting Point : 295 °C (decomposes)
- Appearance : Red to brown powder or crystals
- CAS Number : 1272-21-5
- EC Number : 215-046-9
The compound is known for its air and moisture sensitivity, which necessitates careful handling and storage conditions.
Materials Science
Tris(cyclopentadienyl)gadolinium(III) is utilized in the synthesis of thin films and coatings due to its unique electronic properties. These applications include:
- Electronic/Opto-Electronic Thin Films : GdCp₃ is used in the fabrication of thin films for electronic devices, leveraging its conductive properties .
- Functional Coatings : It serves as a precursor for protective coatings that enhance the durability and performance of materials in various environments .
The compound has shown potential as a catalyst in various chemical reactions. Its coordination chemistry allows it to participate in catalytic cycles effectively. Notable applications include:
- Catalytic Processes : GdCp₃ can facilitate reactions in organic synthesis, particularly those requiring transition metal catalysts .
- Energy Generation/Storage : It is being explored for use in energy conversion processes, including solar energy applications and battery technologies .
Biomedical Applications
In the biomedical field, Tris(cyclopentadienyl)gadolinium(III) has garnered attention for its potential uses:
- Magnetic Resonance Imaging (MRI) : Gadolinium compounds are widely used as contrast agents in MRI due to their paramagnetic properties. Research is ongoing into enhancing the efficacy of these agents using organometallic derivatives like GdCp₃ .
- Drug Delivery Systems : The compound's ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery systems, particularly in cancer therapy .
Case Study Example
A study published in Dalton Transactions explored the use of Tris(cyclopentadienyl)gadolinium(III) in coordination assemblies with dicyano manganese complexes. The research demonstrated how these assemblies could be optimized for low-spin states, indicating potential applications in magnetic materials and molecular electronics .
Semiconductor Fabrication
GdCp₃ is also utilized in semiconductor manufacturing processes:
Wirkmechanismus
The mechanism of action of Tris(cyclopentadienyl)gadolinium(III) involves its interaction with molecular targets through its magnetic properties. In MRI, the compound enhances the contrast of images by altering the relaxation times of nearby hydrogen nuclei. In catalysis, it facilitates the formation of reactive intermediates, thereby accelerating chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Tris(cyclopentadienyl)gadolinium(III) is unique compared to other similar compounds due to its specific magnetic properties and stability. Similar compounds include:
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
- Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)thulium
These compounds share similar structures but differ in their magnetic and catalytic properties, making Tris(cyclopentadienyl)gadolinium(III) particularly valuable for specific applications .
Eigenschaften
CAS-Nummer |
1272-21-5 |
|---|---|
Molekularformel |
C15H15Gd |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;gadolinium(3+) |
InChI |
InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChI-Schlüssel |
WPVCUPCREAIUBK-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Gd+3] |
Kanonische SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Gd+3] |
Key on ui other cas no. |
1272-21-5 |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















